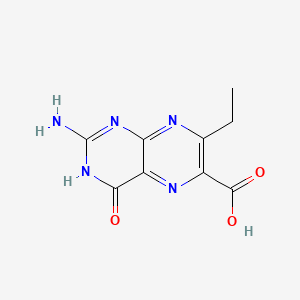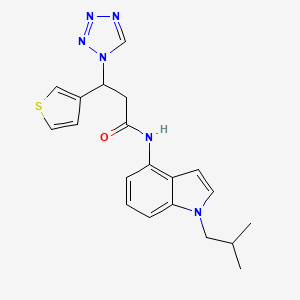![molecular formula C17H21N5S B13367663 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)
6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled under specific conditions to form the fused triazolothiadiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the nitrogen or sulfur atoms in the triazole or thiadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring or the triazole/thiadiazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could potentially exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicine, compounds with triazole and thiadiazole rings have been investigated for their potential as therapeutic agents. This compound may be explored for its efficacy in treating various diseases, particularly those involving microbial infections or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, compounds with triazole and thiadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
- 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both triazole and thiadiazole rings. This combination can confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H21N5S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
6-(3,4-dimethylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5S/c1-11-6-7-13(9-12(11)2)16-20-22-15(18-19-17(22)23-16)14-5-4-8-21(3)10-14/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Clé InChI |
SCNCMHZJGWWRMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
